Aumitin

Content Navigation

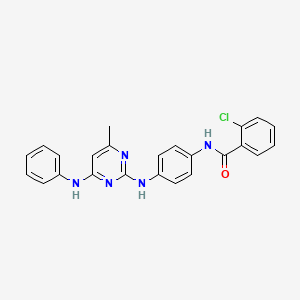

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biological Activity & Experimental Data

Aumitin's primary documented mechanism is the inhibition of starvation- and rapamycin-induced autophagy by targeting mitochondrial complex I [1] [2].

| Biological Assay | IC₅₀ Value |

|---|---|

| Starvation-induced autophagy | 0.12 μM [1] [2] |

| Rapamycin-induced autophagy | 0.24 μM [1] [2] |

This compound inhibits mitochondrial complex I to suppress autophagy.

Experimental Protocols

This compound is for research use only and is not intended for human or veterinary use [1] [2].

In Vitro Stock Solution Preparation

- Solvent: Dissolve this compound in DMSO to a typical concentration of 5-10 mM [1].

- Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [1].

In Vivo Dosing Formulations

The table below lists example formulations for administering this compound to animal models, using a target concentration of 2.5 mg/mL [1].

| Formulation Type | Composition (Example) |

|---|---|

| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |

| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 |

| Oral Formulation 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) |

Key Steps [1]:

- Preparation: For oral suspension, measure 0.5 g CMC Na and dissolve in 100 mL purified water.

- Mixing: Add 250 mg of this compound to 100 mL of the 0.5% CMC Na solution.

- Administration: Shake the suspension well before administration to animals. It is recommended to use freshly prepared formulations.

References

Aumitin: A Novel Autophagy Inhibitor Targeting Mitochondrial Complex I

The discovery of Aumitin was reported in a 2018 open-access study. It was identified as a potent inhibitor of macroautophagy (hereafter "autophagy") that functions by impairing mitochondrial respiration [1].

Key Characteristics of this compound

| Feature | Description |

|---|---|

| Primary Activity | Inhibition of macroautophagy [1] |

| Molecular Target | Mitochondrial complex I (NADH:ubiquinone oxidoreductase) [1] |

| Discovery Method | Phenotypic screening for autophagy inhibitors, followed by target identification [1] |

| General Finding | The study established that pharmacological inhibition of mitochondrial respiration, via targets in different mitochondrial complexes, consistently leads to the inhibition of autophagy [1] |

Experimental Data and Validation

The study provided data to confirm this compound's activity and its proposed mechanism of action.

Summary of Key Experimental Findings

| Experimental Approach | Key Result | Implication |

|---|---|---|

| Phenotypic Screening | Identification of this compound from a screen for compounds that reduce autophagic flux [1] | This compound is a bona fide autophagy inhibitor. |

| Target Identification | This compound binds to and inhibits mitochondrial complex I [1] | The molecular target is mitochondrial complex I. |

| Mechanistic Validation | Inhibition of autophagy was also observed with other inhibitors targeting different mitochondrial complexes (e.g., II, III, V) [1] | Autophagy inhibition is a general consequence of impaired mitochondrial respiration. |

Detailed Experimental Protocols

Based on the publication and standard methods in the field, the core experiments likely involved the following protocols.

1. Primary Phenotypic Screening for Autophagy Inhibitors This initial screen identified compounds that reduce autophagic flux, a measure of complete autophagy progression [2].

- Cell Line: Likely used a cell line stably expressing GFP-LC3. LC3 is a standard marker for autophagosomes; during autophagy, GFP-LC3 shifts from a diffuse cytoplasmic localization to form distinct puncta [2].

- Assay Principle: Quantification of GFP-LC3 puncta per cell using high-content image analysis. A decrease in puncta count upon compound treatment can indicate inhibition of autophagy.

- Protocol Outline:

- Plate GFP-LC3 cells in multi-well plates.

- Treat cells with compounds from the library (this compound was one hit).

- Incubate for a set period (e.g., 18 hours).

- Fix cells and stain nuclei with a dye like Hoechst.

- Image cells using a high-throughput microscope.

- Analyze images with a spot-counting algorithm to quantify the average number of GFP-LC3 puncta per cell.

- Identify "hit" compounds that significantly reduce puncta count compared to controls.

2. Target Identification and Confirmation After identifying this compound as a hit, its molecular target was investigated.

- Method: The specific technique used is not detailed in the abstract, but common approaches in such studies include affinity chromatography using a this compound-derived probe to pull down binding proteins from cell lysates, followed by mass spectrometry analysis.

- Confirmation: The identified target, mitochondrial complex I, was confirmed through functional assays.

- Functional Assay Protocol (Oxygen Consumption Rate - OCR):

- Seed cells in a specialized plate for measuring OCR.

- Treat cells with this compound or a control (e.g., DMSO).

- Measure basal OCR using a Seahorse Analyzer or similar instrument.

- Inject specific inhibitors sequentially to dissect mitochondrial function:

- Oligomycin: ATP synthase inhibitor; shows ATP-linked respiration.

- FCCP: Uncoupler; shows maximal respiratory capacity.

- Rotenone & Antimycin A: Complex I and III inhibitors; show non-mitochondrial respiration.

- Expected Result with this compound: A significant decrease in basal and maximal OCR, consistent with a complex I inhibitor like Rotenone.

Experimental Workflow Diagram

The overall workflow from the initial screen to mechanistic understanding can be visualized as follows:

Broader Context and Screening Methods in Autophagy Research

The discovery of this compound fits into a broader effort to find specific chemical tools to modulate autophagy. Other screening studies have identified various compounds:

- Dopamine Receptor Antagonists like chlorpromazine and fluphenazine were identified as autophagy inducers in a separate high-throughput screen [2].

- Natural Compounds such as Arzanol have been found to have complex, dual roles, both inducing early autophagosome formation and inhibiting later stages of degradation [3].

- Target-Based Approaches are also being used, such as screens for molecules that disrupt specific protein-protein interactions critical for autophagy, like Beclin 1/Bcl-2 or ATG5–ATG16L1 [4] [5].

Interpretation and Significance for Researchers

For scientists in the field, the discovery of this compound underscores several critical points:

- Mitochondrial Function is Crucial for Autophagy: The finding that inhibiting electron transport chain complexes (I, II, III, V) impairs autophagy highlights a key metabolic dependency of the autophagic process on mitochondrial respiration [1].

- This compound as a Chemical Tool: this compound serves as a valuable tool for researchers to dissect the link between cellular energy production and autophagy in various disease models.

- Therapeutic Implications: Given that both increased and decreased autophagy are implicated in diseases like cancer and neurodegeneration, understanding these pathways is essential for developing future therapies.

References

- 1. Discovery of the novel autophagy inhibitor this compound that targets ... [pubs.rsc.org]

- 2. A cell-based quantitative high-throughput image screening ... [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput screening for natural compound-based ... [nature.com]

- 4. High Throughput Screens to Identify Autophagy Inducers ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a High-Throughput, Compound ... [sciencedirect.com]

Aumitin mechanism of action

Core Mechanism of Action

Aumitin is a diaminopyrimidine-based compound identified as a potent inhibitor of macroautophagy through phenotypic screening. Its primary molecular target is mitochondrial complex I [1].

- Molecular Target: this compound directly binds to and inhibits mitochondrial complex I, the first and largest enzyme in the mitochondrial electron transport chain [1].

- Primary Effect: It potently inhibits the NADH-CoQ reductase activity of complex I, similar to the known complex I inhibitor rotenone. This action disruptates the mitochondrial electron transport chain, reducing oxygen consumption rate (OCR) and inhibiting oxidative phosphorylation [1].

- Cellular Consequence: Inhibition of mitochondrial respiration by this compound leads to a cellular energy crisis, which in turn blocks autophagic flux. This occurs downstream of mTOR signaling, as this compound inhibits both starvation- and rapamycin-induced autophagy [1].

- Broader Implication: Research indicates that autophagy inhibition is a general consequence of impaired mitochondrial respiration, as inhibitors targeting other mitochondrial complexes also produce similar effects [1].

Key Experimental Data and Findings

The table below summarizes quantitative data from pivotal experiments characterizing this compound's activity [1].

| Assay Type | Measured Parameter | Cell Line / System | Result (IC₅₀) | Key Finding |

|---|---|---|---|---|

| Autophagy Inhibition (Starvation) | LC3-II puncta formation | MCF7-LC3 | 0.12 ± 0.07 µM | Inhibits early autophagosome formation |

| Autophagy Inhibition (Rapamycin) | LC3-II puncta formation | MCF7-LC3 | 0.24 ± 0.20 µM | Acts downstream of mTOR |

| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) | HeLa | 0.11 ± 0.21 µM | Directly inhibits cellular respiration |

| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) | MCF7 | 0.44 ± 0.11 µM | Potent inhibition of oxidative phosphorylation |

| Enzymatic Activity | NADH-CoQ Reductase | Isolated Mitochondria | Significant inhibition | Confirmed direct inhibition of Complex I |

Structure-activity relationship (SAR) studies show a strong correlation between a compound's potency in inhibiting mitochondrial respiration and its ability to inhibit autophagy, providing evidence that the effect on mitochondria is the primary cause of autophagy inhibition [1].

Detailed Experimental Protocols

High-Content Autophagy Screening

- Cell Model: MCF-7 cells stably expressing eGFP-LC3 (MCF7-LC3) are used to visualize autophagosomes as fluorescent puncta [1].

- Induction & Treatment: Autophagy is induced via nutrient starvation or treatment with rapamycin (an mTOR inhibitor). Cells are treated with this compound or its analogues across a concentration gradient [1].

- Readout & Analysis: Automated fluorescence microscopy quantifies the number of eGFP-LC3 puncta per cell. Dose-response curves are generated to calculate IC₅₀ values [1].

Seahorse XF Analyzer for Mitochondrial Function

This assay simultaneously measures the Oxygen Consumption Rate (OCR, indicator of respiration) and the Extracellular Acidification Rate (ECAR, indicator of glycolysis) in real-time [1].

- Cell Preparation: MCF7 or HeLa cells are seeded in a specialized XF microplate and allowed to adhere [1].

- Compound Injection: this compound is injected at a specified timepoint, and its acute effect on OCR and ECAR is measured [1].

- Mitochondrial Stress Test: Sequential injections of specific inhibitors are used to dissect different parts of the respiratory chain:

- Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

- FCCP: Uncouples mitochondria, forcing maximum respiratory capacity.

- Rotenone & Antimycin A: Inhibit Complex I and III, revealing non-mitochondrial respiration [1].

Semi-Intact Cell Assay for Complex I Specificity

This assay pinpoints which mitochondrial complex is directly targeted [1].

- Cell Permeabilization: Cells are treated with low-concentration digitonin to permeabilize the plasma membrane while keeping mitochondria intact.

- Substrate Addition: Specific substrates and inhibitors are added to isolate the function of each complex:

- Pyruvate/Malate: Drive electrons through Complex I.

- Succinate: Drives electrons through Complex II.

- Ascorbate/TMPD: Drives electrons through Complex IV.

- Result Interpretation: this compound specifically inhibits oxygen consumption only when pyruvate/malate are used, confirming Complex I as the target [1].

In Vitro NADH-CoQ Reductase Assay

This cell-free assay provides direct evidence of enzymatic inhibition [1].

- Mitochondrial Isolation: Mitochondria are isolated from cells.

- Reaction Setup: The isolated mitochondria are incubated with NADH, coenzyme Q, and the test compound (this compound or rotenone).

- Kinetic Measurement: The rate of NADH oxidation, which is coupled to CoQ reduction, is measured spectrophotometrically by the decrease in absorbance at 340 nm. This compound significantly reduces this rate [1].

Mechanism and Workflow Visualization

The following diagram illustrates the workflow from this compound's cellular entry to its ultimate inhibitory effect on autophagy, integrating the key experimental methods used for its characterization.

This compound's mechanism of action and key validation assays.

Significance and Research Implications

This compound serves as a valuable chemical tool for understanding the crucial link between mitochondrial function and cellular autophagy. The discovery that its autophagy-inhibitory effect is generalizable to other mitochondrial inhibitors highlights the importance of intact respiratory function for autophagic processes [1]. This connection has significant implications for diseases like cancer and Parkinson's, where both mitochondria and autophagy play key roles [1].

References

Aumitin mitochondrial complex I inhibition

Experimental Evidence and Mechanism

The discovery of aumitin came from a phenotypic screen for autophagy inhibitors. Subsequent target identification revealed that its autophagy-inhibiting effect is due to the inhibition of mitochondrial complex I [1].

Research indicates that the connection between mitochondrial complex I inhibition and the blockade of autophagy is a general phenomenon, as several inhibitors targeting different mitochondrial complexes can produce this effect [1]. This highlights the central role of mitochondrial respiration in regulating the autophagy pathway.

Key Experimental Protocols for Complex I Inhibition

While the specific laboratory protocols for this compound are not detailed in the available literature, research on mitochondrial complex I inhibitors commonly employs several standard assays. The workflow below illustrates a typical process for identifying and characterizing a compound like this compound.

The following table describes the core methodologies used in the studies that uncovered the effects of compounds like this compound and spautin-1 [1] [2].

| Method | Key Procedure Details | Application & Insight |

|---|---|---|

| Phenotypic Screening | Screen for compounds inhibiting autophagy (e.g., GFP-LC3 puncta formation, protein degradation assays) [1]. | Identified this compound as a novel autophagy inhibitor from a compound library [1]. |

| Cell Viability Assays (Cytotoxicity) | Treat cancer cells with compound under different conditions (glucose-rich vs. glucose-starved); measure viability via dyes (Presto Blue) [2] [3]. | Spautin-1 showed preferential cytotoxicity under glucose starvation, a trait shared with other complex I inhibitors [2]. |

| Metabolic Profiling (L-Lactate Release) | Measure extracellular L-lactate concentration using enzymatic assays (e.g., CMA analyzer) in 96-well format [3]. | Used as a high-throughput primary screen; increased lactate indicates glycolytic shift upon OXPHOS inhibition [3]. |

| Seahorse XF Analyzer (OCR Measurement) | Measure Oxygen Consumption Rate (OCR) in intact or digitonin-permeabilized cells. Key steps: • Intact Cells: Basal OCR, ATP-linked OCR, proton leak, maximal respiration, non-mitochondrial respiration. • Permeabilized Cells: Provide specific substrates: Glutamate/Malate (Complex I) or Succinate + Rotenone (Complex II) [2] [3] [4]. | Confirmed OCR inhibition specifically with Complex I substrates, pinpointing this compound/spautin-1 target [2] [4]. | | Enzymatic Activity on Isolated Complexes | Use isolated mitochondria or sub-mitochondrial particles. NADH oxidation assay: Monitor NADH decay at 340nm with decylubiquinone as electron acceptor, sensitivity to rotenone [4]. | Directly confirmed inhibition of Complex I's enzymatic core, independent of membrane potential [4]. |

Therapeutic Context for Complex I Inhibition

Targeting mitochondrial complex I is an active area of therapeutic research beyond this compound. The following diagram illustrates the cascade of effects triggered by complex I inhibition in a cancer cell, leading to potential therapeutic outcomes.

Other complex I inhibitors show how modulating this target can have diverse therapeutic applications:

- Cancer Therapy: IACS-010759 and the novel uncoupler/inhibitor MS-L6 suppress tumor growth in preclinical models [4]. Inhibitors can exploit metabolic vulnerabilities and induce concomitant acidification of the intra- and extracellular environment, which suppresses tumor growth [5].

- Neurodegenerative Disease: In Alzheimer's disease models, the novel compound C458 demonstrates that mild inhibition of complex I can activate neuroprotective signaling, improve cellular energetics, and reduce pathology [6].

Key Takeaways for Researchers

- This compound's Value: Serves as a critical chemical tool for validating mitochondrial respiration as a essential process for autophagy regulation [1].

- Mechanistic Insight: this compound and spautin-1 show that complex I inhibition can disrupt integrated stress responses, including the Unfolded Protein Response (UPR), especially under metabolic stress like glucose starvation [2].

- Therapeutic Caution: The reliance of cancer cells on OXPHOS for survival is highly context-dependent and varies between cell lines, which is a critical consideration for therapeutic development [7].

References

- 1. Discovery of the novel autophagy inhibitor this compound that ... [pubmed.ncbi.nlm.nih.gov]

- 2. Spautin-1 inhibits mitochondrial complex I and leads to ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Mitochondrial Complex I Inhibitors as Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 4. A novel inhibitor of the mitochondrial respiratory complex I ... [nature.com]

- 5. Mitochondrial complex I inhibitors suppress tumor growth ... [sciencedirect.com]

- 6. Therapeutic assessment of a novel mitochondrial complex I ... [pubmed.ncbi.nlm.nih.gov]

- 7. Viability of HepG2 and MCF-7 cells is not correlated with ... [nature.com]

Aumitin diaminopyrimidine-based inhibitor

Molecular Design & Mechanism of Action

The development of these inhibitors was based on a macrocyclization strategy applied to a known, high-potency HPK1 inhibitor lead compound (compound 1, IC₅₀ = 0.061 nM) [1]. The core scaffold is a 2,4-diaminopyrimidine-5-carboxamide [1].

- Rationale for Macrocyclization: Molecular docking revealed that the lead compound adopts a U-shaped conformation within the ATP-binding pocket of HPK1. The macrocyclization strategy aimed to connect two flexible terminal chains to lock this bioactive conformation, potentially improving selectivity and physicochemical properties [1].

- Mechanism of Action: HPK1 (Hematopoietic Progenitor Kinase 1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dissociation of the TCR signaling complex and suppression of T-cell immune function. These inhibitors block HPK1's kinase activity, thereby enhancing T-cell activation and proliferation, which is a promising strategy for cancer immunotherapy [1] [2].

The diagram below illustrates the HPK1 signaling pathway and the inhibitor's mechanism of action.

HPK1 negatively regulates T-cell signaling. The inhibitor blocks HPK1, preventing SLP76 phosphorylation and downstream signal disruption, thereby enhancing T-cell function.

Key Inhibitor Profile & Structure-Activity Relationship (SAR)

Through extensive SAR exploration, researchers identified a potent macrocyclic HPK1 inhibitor, compound 21 [1] [2]. The table below summarizes its key experimental data.

| Parameter | Result/Value | Experimental Context |

|---|---|---|

| HPK1 Inhibition (IC₅₀) | 1.0 nM | ADP-Glo assay [2] |

| Cellular Target Engagement | Inhibited SLP76 phosphorylation (Ser376) | In human Jurkat T cells [1] [2] |

| Functional Immune Effect | Enhanced IL-2 secretion | In human Jurkat T cells [1] [2] |

| Macrocyclic Linker | -(CH₂)₃- (3-carbon chain) | Optimal length for potency [1] |

| Phenyl Ring A Substituent (R¹) | 2-Fluoro | Improved activity [1] |

| Phenyl Ring B Substituent (R²) | 3-Chloro | Improved activity [1] |

The diagram below maps the key structural features and SAR findings for compound 21 onto its core scaffold.

Core scaffold of macrocyclic 2,4-diaminopyrimidine HPK1 inhibitors, highlighting key substituents and the optimal 3-carbon macrocyclic linker identified in SAR studies [1].

Experimental Protocols

The following are the key experimental methodologies used to characterize the HPK1 inhibitors in this study [1].

HPK1 Kinase Inhibition Assay (Biochemical)

- Assay Type: ADP-Glo Assay

- Principle: This is a luminescent assay that measures ADP produced by a kinase reaction. The amount of ADP is directly proportional to kinase activity.

- Procedure:

- Reaction Setup: Incubate HPK1 kinase with the test compound, a specific ATP concentration, and its substrate (e.g., a peptide).

- Reaction Termination: Add ADP-Glo Reagent to stop the kinase reaction and deplete any remaining ATP.

- ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction.

- Signal Measurement: The generated luminescent signal is inversely proportional to the inhibitor's potency. IC₅₀ values are calculated from dose-response curves.

Cellular Target Engagement Assay

- Cell Line: Human Jurkat T cells (a model T-cell leukemia line).

- Stimulation: Activate TCR signaling, typically with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.

- Method: Western Blotting

- Cell Treatment & Lysis: Treat cells with the inhibitor followed by stimulation. Lyse cells to extract proteins.

- Gel Electrophoresis: Separate proteins by size using SDS-PAGE.

- Protein Transfer: Transfer proteins from the gel to a membrane (e.g., PVDF).

- Immunoblotting: Probe the membrane with specific antibodies:

- Primary Antibody: Anti-phospho-SLP-76 (Ser376)

- Loading Control: e.g., Anti-total SLP-76 or Anti-β-Actin

- Detection: Use chemiluminescence to visualize and quantify the bands. Effective inhibitors show a dose-dependent reduction in SLP-76 phosphorylation.

Functional T-cell Assay

- Cell Line: Human Jurkat T cells.

- Method: ELISA (Enzyme-Linked Immunosorbent Assay) for IL-2

- Cell Treatment & Stimulation: Treat cells with the inhibitor and stimulate TCR signaling.

- Culturing: Incubate cells for a defined period (e.g., 24 hours) to allow cytokine secretion.

- Supernatant Collection: Centrifuge cells and collect the culture supernatant.

- Cytokine Measurement: Use a commercial IL-2 ELISA kit to quantify the concentration of secreted IL-2 in the supernatant. Effective HPK1 inhibitors lead to an enhancement of IL-2 secretion.

Research Implications and Future Directions

Compound 21 is recognized as a structurally novel lead compound for further development of HPK1 inhibitors [1] [2]. The success of the macrocyclization strategy in this series provides a valuable template for designing new inhibitors with improved properties.

The field of HPK1 inhibitor development is active, with at least ten compounds known to have entered clinical trials as of the latest reports, though none have yet received market approval [1]. This highlights both the promise and the challenge of targeting HPK1 for cancer immunotherapy.

References

Aumitin: Mechanism of Action and Quantitative Data

Aumitin has been identified as a potent and selective inhibitor of macroautophagy. Its primary molecular target is mitochondrial complex I (NADH-CoQ reductase), and it inhibits autophagy by disrupting cellular energy metabolism [1].

The table below summarizes the key quantitative data on this compound's activity:

| Property | Description / Value | Experimental Context |

|---|---|---|

| Primary Target | Mitochondrial Complex I [1] | In vitro NADH-CoQ reductase assay using isolated mitochondria [1]. |

| Mechanism | Inhibits mitochondrial respiration (Oxygen Consumption Rate, OCR); increases compensatory glycolysis (Extracellular Acidification Rate, ECAR) [1]. | Cell-based assay (Seahorse XFe96 Analyzer) in MCF-7 and HeLa cells [1]. |

| Effect on Autophagy | Inhibits LC3-I to LC3-II lipidation and blocks degradation of the autophagy substrate p62 [1]. | Immunoblot analysis in starved or rapamycin-treated MCF-7 cells [1]. |

| Cellular Outcomes | Induces caspase-dependent apoptosis, enhances cell death under amino acid starvation [1]. | Caspase 3/7 activity assay and cell death analysis in MCF-7 cells [1]. |

| IC₅₀ (Autophagy Inhibition) | 0.12 ± 0.07 μM (starvation); 0.24 ± 0.20 μM (rapamycin) [1] | Cell-based autophagy assay in MCF-7-LC3 cells [1]. |

| IC₅₀ (Mitochondrial Respiration) | 0.11 ± 0.21 μM (HeLa); 0.44 ± 0.11 μM (MCF-7) [1] | Cellular Oxygen Consumption Rate (OCR) assay [1]. |

The following diagram illustrates the established mechanism through which this compound inhibits autophagy and leads to p62 accumulation:

This compound inhibits autophagy and causes p62 accumulation by targeting mitochondrial complex I and depleting cellular ATP [1].

p62 in Autophagy and Experimental Guidance

The Role of p62

p62 (also known as SQSTM1) is not just a substrate degraded by autophagy; it is a multifunctional adaptor protein critical for selective autophagy [2] [3]. It binds to ubiquitinated proteins through its UBA domain and to LC3 on the forming autophagosome via its LIR domain, thereby shuttling cargo for degradation [4] [2]. p62 itself is degraded along with its cargo, and its accumulation is a key marker of inhibited autophagic flux [1].

Key Experimental Protocols

Based on the methodologies used in the search results, here are core protocols for investigating a compound's effect on p62 and autophagy:

Assessing Autophagic Flux via Immunoblotting [1] [5] [6]:

- Key Indicators: Monitor the conversion of LC3-I to the lipidated LC3-II form (an increase indicates autophagosome accumulation) and the total levels of p62 (an increase suggests blocked degradation).

- Protocol: Treat cells with the compound of interest (e.g., this compound) under both normal and autophagy-inducing conditions (e.g., starvation, rapamycin). Use lysosomal inhibitors like Bafilomycin A1 or Chloroquine in parallel to distinguish between increased autophagosome formation and blocked degradation. Extract proteins and perform immunoblotting using antibodies against LC3 and p62.

Monitoring p62 Dynamics via Immunofluorescence [6]:

- Key Indicator: p62 forms distinct cytoplasmic puncta when autophagy is inhibited.

- Protocol: Culture cells on coverslips, treat with the compound, then fix and permeabilize them. Stain with an anti-p62 antibody and a fluorescent secondary antibody. Analyze using fluorescence microscopy; an increase in the number and size of bright p62 puncta indicates impaired autophagic degradation.

Evaluating Mitochondrial Function (Critical for this compound-like compounds) [1]:

- Key Indicator: The Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration.

- Protocol: Seed cells in a specialized XF96 cell culture plate. Treat with the compound and measure OCR in real-time using a Seahorse XF Analyzer. A dose-dependent decrease in OCR confirms inhibition of mitochondrial respiration.

Interpretation and Research Implications

The accumulation of p62 observed with this compound treatment is a consequence of general autophagy inhibition due to energy depletion [1]. This is distinct from a mechanism that would directly target p62's stability, interaction partners, or transcription.

When your experiments show p62 accumulation, it is crucial to determine if it is a direct or indirect effect. The experimental workflow below outlines the key steps to establish a compound's mechanism of action concerning p62 and autophagy:

A decision workflow to guide the investigation of p62 accumulation mechanisms, distinguishing between direct and indirect effects.

References

- 1. Discovery of the novel autophagy inhibitor this compound that ... [pmc.ncbi.nlm.nih.gov]

- 2. p62 links the autophagy pathway and the ubiqutin ... [pmc.ncbi.nlm.nih.gov]

- 3. Physiological significance of selective degradation of p62 ... [sciencedirect.com]

- 4. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bcl-2-dependent upregulation of autophagy by sequestosome ... [pmc.ncbi.nlm.nih.gov]

- 6. An inhibition of p62/SQSTM1 caused autophagic cell death ... [pmc.ncbi.nlm.nih.gov]

Experimental Workflow for Assessing Mitochondrial Respiration

The diagram below outlines a generalized protocol for evaluating compound effects on mitochondrial function, using high-resolution respirometry. You can adapt this workflow by introducing "Aumitin" at the appropriate stages.

This workflow visualizes the key steps in a mitochondrial respiration assay. The central Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol is critical for dissecting specific aspects of mitochondrial function [1].

Key Mitochondrial Parameters and Quantitative Data Presentation

If you conduct experiments on this compound, you can structure your results using the following parameters. This table serves as a template for the quantitative data you would collect and analyze [1].

| Respiratory Parameter | Experimental Definition | Biological Significance | Sample Data (Control) | Potential this compound Effect |

|---|---|---|---|---|

| Routine Respiration | OCR in culture medium before permeabilization. | Cellular basal metabolic rate under physiological conditions. | ~23.0 amol·s⁻¹·x⁻¹ [1] | To be measured. |

| Leak Respiration (NL) | OCR after permeabilization + NADH-linked substrates (Pyruvate, Malate) but without ADP. | Proton leak across the inner mitochondrial membrane; indicates uncoupling. | ~6.1 amol·s⁻¹·x⁻¹ [1] | To be measured. |

| OXPHOS Capacity (NP) | Maximal OCR after NL state + saturating ADP. | Maximal ATP production capacity fueled by NADH-pathway. | Inhibited by Gentamicin & Ciprofloxacin [1] | To be measured. |

| ETS Capacity (NSP) | Maximum OCR after NP state + succinate & uncoupler (FCCP). | Maximal electron transfer system capacity, independent of phosphorylation. | Inhibited by Gentamicin & Ciprofloxacin [1] | To be measured. |

| Spare Respiratory Capacity (SRC) | Calculated as: ETS Capacity - Routine Respiration. | Cell's ability to respond to increased energy demand; indicator of health and fitness. | Enhanced by protective compounds (e.g., Amla) [2] | To be measured. |

| Coupling Efficiency | Calculated as: (OXPHOS - Leak) / OXPHOS. | Efficiency of ATP synthesis versus proton leak. | Decreased by membrane-damaging agents [1] | To be measured. |

Detailed Experimental Protocol

To investigate this compound's effects, you would typically follow a protocol based on high-resolution respirometry, as used in recent studies [1].

- Cell Culture: Use mitochondrial-rich cell lines relevant to your research question.

- HEK 293T cells: Often used for general toxicity screening, including antibiotic-induced nephrotoxicity [1].

- Cardiac cells (H9c2, HL-1): Essential for assessing cardiotoxicity, a common off-target effect of drugs [3] [4].

- C2C12 myotubes: Suitable for studies on skeletal muscle metabolism and bioenergetics [2].

- Cell Permeabilization: Treat cells with a low concentration of digitonin (e.g., 2-5 µg/mL) to selectively permeabilize the plasma membrane while keeping mitochondria intact. This allows direct access to the mitochondrial network for the introduction of substrates and the test compound [1].

- SUIT Protocol Execution: The core of the experiment involves sequentially injecting specific reagents into the respirometry chamber to probe different mitochondrial states [1] [2]. The order is critical and typically follows the workflow shown in the diagram above.

- Data Normalization and Analysis: Normalize oxygen consumption rates (OCR) to total cellular protein content (pmol·min⁻¹·µg⁻¹ protein) or to cell number. Calculate key parameters like the Respiratory Control Ratio (RCR = OXPHOS/Leak) and Spare Respiratory Capacity (SRC) to quantify mitochondrial function and health.

Interpreting Potential Outcomes for this compound

Based on known mechanisms of other compounds, this compound could potentially affect mitochondrial respiration in several ways:

- Inhibitor of Electron Transport Chain (ETC): It might act like Rotenone (Complex I inhibitor) or Antimycin A (Complex III inhibitor), shown to reduce OXPHOS and ETS capacity [3].

- Uncoupler: It could act like FCCP, increasing leak respiration and dissipating the proton gradient without ATP production, leading to a high ETS capacity but low ATP yield [1].

- Inducer of Mitochondrial Permeability Transition Pore (mPTP): This can cause mitochondrial swelling and a catastrophic collapse of respiration, often assessed by the cytochrome c test [1].

- Protective Compound: Conversely, this compound might enhance function, similar to compounds like Amla or specific amino acid formulas, which have been shown to boost spare respiratory capacity and protect against stress [2] [4].

I hope this structured technical guide provides a solid foundation for your research into the effects of this compound. Should you obtain experimental data, you can directly populate the provided table and flowchart for a clear and professional presentation of your findings.

References

- 1. Direct Effects of Clinically Relevant Antibiotics on ... [pmc.ncbi.nlm.nih.gov]

- 2. Amla Enhances Mitochondrial Spare Respiratory Capacity by ... [pmc.ncbi.nlm.nih.gov]

- 3. “Villains” Turning Good: Antimycin A and Rotenone, ... [mdpi.com]

- 4. A Special Amino-Acid Formula Tailored to Boosting Cell ... [mdpi.com]

Comprehensive Technical Guide: Aumitin and Oxygen Consumption Rate (OCR) Analysis in Mitochondrial Research

Introduction to Aumitin and Its Significance in Mitochondrial Research

This compound represents a novel diaminopyrimidine-based autophagy inhibitor discovered through phenotypic screening approaches that has demonstrated significant effects on mitochondrial function through inhibition of mitochondrial complex I. Identified in a 2018 study screening for autophagy inhibitors, this compound was found to potently inhibit mitochondrial respiration by targeting the NADH-CoQ reductase activity of complex I, similar to the well-characterized inhibitor rotenone [1]. The discovery of this compound emerged from research employing high-content screening using MCF-7 cells stably expressing the autophagosome marker eGFP-LC3 (MCF7-LC3), where it was identified as the most potent hit compound among diaminopyrimidine-based structures [1].

The significance of this compound extends beyond its immediate function as an autophagy inhibitor, as it has become a valuable chemical biology tool for investigating the crucial interrelationship between mitochondrial function and autophagy regulation. Research has demonstrated that this compound inhibits both starvation-induced and rapamycin-induced autophagy in a dose-dependent manner, suggesting it acts downstream of mTOR signaling [1]. This effect is mediated through its impact on mitochondrial respiration, as evidenced by the strong correlation between this compound's inhibition of autophagy and its suppression of mitochondrial oxygen consumption across multiple compound analogues [1]. The discovery of this compound has helped illuminate the fundamental principle that inhibition of mitochondrial respiration, regardless of the specific complex targeted, can result in significant autophagy suppression.

Quantitative Profiling of this compound and Analogues

Structure-Activity Relationship (SAR) Analysis

Comprehensive structure-activity relationship studies have revealed a strong correlation between the inhibition of mitochondrial respiration and autophagy suppression across a series of this compound analogues [1]. The quantitative data extracted from these studies demonstrate that compounds with medium potency in cell-based autophagy assays correspondingly exhibited reduced potency in mitochondrial respiration inhibition assays [1]. Critically, structurally related compounds that showed no activity in autophagy assays also failed to inhibit mitochondrial respiration, establishing a causal connection between these two effects [1].

Table 1: Structure-Activity Relationship of this compound Analogues

| Compound | Mitochondrial Respiration IC₅₀ (μM) HeLa | Mitochondrial Respiration IC₅₀ (μM) MCF7 | Starvation-Induced Autophagy IC₅₀ (μM) | Rapamycin-Induced Autophagy IC₅₀ (μM) |

|---|---|---|---|---|

| This compound (1) | 0.11 ± 0.21 | 0.44 ± 0.11 | 0.12 ± 0.07 | 0.24 ± 0.20 |

| Compound 2 | 0.92 ± 0.15 | 1.78 ± 0.15 | 0.80 ± 0.30 | 0.81 ± 0.68 |

| Compound 3 | 0.38 ± 0.13 | 0.65 ± 0.09 | 0.81 ± 0.16 | 0.29 ± 0.18 |

| Compound 4 | 0.66 ± 0.08 | 1.32 ± 0.06 | 0.97 ± 0.47 | 0.16 ± 0.08 |

| Compound 5 | 1.23 ± 0.16 | 8.21 ± 0.05 | 1.6 ± 0.60 | 4.1 ± 3.0 |

| Compound 6 | Inactive | Inactive | Inactive | Inactive |

Key Pharmacological Properties

This compound demonstrates potent biological activity at sub-micromolar concentrations, with an IC₅₀ of 0.12 ± 0.07 μM against starvation-induced autophagy and 0.24 ± 0.20 μM against rapamycin-induced autophagy in MCF7-LC3 cells [1]. Mitochondrial respiration inhibition occurs with similar potency, showing IC₅₀ values of 0.11 ± 0.21 μM in HeLa cells and 0.44 ± 0.11 μM in MCF7 cells [1]. The compound effectively inhibits LC3 lipidation in a dose-dependent manner in both starved and rapamycin-treated cells and blocks degradation of the autophagy substrate p62, confirming inhibition of autophagic flux [1].

Additional functional characterization revealed that this compound induces apoptotic cell death under nutrient-starvation conditions, as demonstrated by increased caspase 3/7 activation [1]. The compound's effects are rapid and likely represent primary inhibition of mitochondrial function rather than secondary consequences of autophagy inhibition, based on the temporal dynamics of respiratory suppression [1]. Specificity screening against 419 kinases revealed only weak inhibition of PI4KB and PI3KC2G at 1 μM concentration, and highly selective inhibitors of these kinases did not reproduce the autophagy inhibition phenotype, suggesting these are not responsible for this compound's primary effects [1].

Oxygen Consumption Rate (OCR) Measurement Platforms and Technologies

Comparison of OCR Measurement Platforms

The measurement of oxygen consumption rates has become a fundamental technique in mitochondrial research, with several technological platforms available each offering distinct advantages and limitations [2]. The selection of an appropriate measurement platform depends on multiple factors including the biological model system, required throughput, sample availability, and specific research questions being addressed [2].

Table 2: Comparison of OCR Measurement Platforms and Applications

| Platform Type | Examples | Throughput | Sample Requirements | Key Advantages | Key Limitations |

|---|

| Chamber-based Platinum Electrodes | Oroboros O2k, Hansatech Oxygraph | Low (1-2 samples simultaneously) | Higher sample amounts required | • Direct oxygen measurement • Suitable for very low OCR • Multiparametric capabilities • Easy data access | • Lower throughput • Cleaning between runs • Limited automation | | Microplate-based Fluorometric Systems | Agilent Seahorse XF Analyzers | High (8-96 wells simultaneously) | Minimal sample material | • High throughput • Minimal sample requirements • Automated injection system • Simultaneous ECAR measurement | • Higher instrument cost • Limited injection cycles (typically 4) • Proprietary software and consumables | | Fluorescent Assay Kits | MitoXpress, Cayman OCR Assay | Medium to High | Small sample volumes | • Compatible with standard plate readers • Lower initial cost • Flexible experimental design | • Semi-quantitative results • Less automated • Potential for measurement artifacts | | Custom Microscopy-Based Approaches | Gap Cover Glass (GCG) method | Low | Small cell numbers on coverslips | • Very low cost • Uses existing microscopy equipment • Maintains cell-adhesion conditions | • Very low throughput • Manual operation • Technical expertise required |

Platform Selection Considerations

When planning OCR measurements, researchers must consider multiple factors to ensure experimental appropriateness and data quality. The Agilent Seahorse XF Analyzer platform has gained significant popularity due to its user-friendly operation and ability to simultaneously measure both OCR and extracellular acidification rate (ECAR) in a miniaturized format [2]. This platform is particularly valuable for screening applications where multiple experimental conditions must be tested in parallel [3]. However, chamber-based systems like the Oroboros O2k provide superior flexibility for multiparametric measurements and are more appropriate for very low respiration rates or when simultaneous measurement of other parameters like reactive oxygen species production is required [2].

For researchers with limited budgets or specialized sample requirements, customizable approaches like the Gap Cover Glass method may be appropriate, though they require more technical expertise and offer significantly lower throughput [3]. Recent methodological advances have extended OCR measurements to diverse model systems including intact tissues [4], plant mitochondria [5], and small organism models like C. elegans [6], significantly expanding the applications of respirometry in biological research.

Experimental Protocols for OCR Assessment

Standardized Seahorse XF Protocol for Mammalian Cells

The Agilent Seahorse XF Analyzer has become the most widely utilized platform for OCR measurements in mammalian cells due to its standardized workflows and high reproducibility [1] [2]. The typical mitochondrial stress test protocol utilizes sequential injections of specific inhibitors to dissect various components of mitochondrial function:

- Basal Measurement: Cells are measured in base medium (typically XF Base Medium supplemented with 1-10 mM glucose, 1-2 mM glutamine, and 1 mM pyruvate) to establish baseline OCR [2].

- Oligomycin Injection: ATP-linked respiration is measured following injection of oligomycin (1-2 μM final concentration), which inhibits ATP synthase (Complex V) [2]. The reduction in OCR from basal levels represents the portion of respiration dedicated to ATP production.

- FCCP Injection: The protonophore FCCP (0.5-2 μM final concentration) is injected to collapse the proton gradient across the inner mitochondrial membrane, unmasking the maximal respiratory capacity of the electron transport chain [2]. The optimal FCCP concentration must be determined empirically for each cell type to avoid toxicity.

- Rotenone/Antimycin A Injection: A combination of rotenone (0.5-1 μM final concentration) and antimycin A (0.5-1 μM final concentration) is injected to completely inhibit mitochondrial respiration by targeting Complex I and III, respectively [2]. The remaining OCR represents non-mitochondrial respiration.

Specialized Protocols for Complex Systems

Plant Mitochondria Protocol: Measurements in plant mitochondria require specific modifications to standard protocols, including the use of malate as a respiratory substrate instead of the pyruvate/malate combination used for mammalian systems [5]. Additionally, the inhibitor cocktail must include benzhydroxamic acid (BHAM) to account for the presence of alternative oxidase in plant mitochondria [5]. The typical injection sequence includes: (1) ADP to initiate phosphorylating respiration, (2) oligomycin to inhibit ATP synthase, (3) FCCP to uncouple respiration, and (4) a mixture of rotenone, antimycin A, and BHAM to completely inhibit oxygen consumption [5].

Intact Tissue Measurements: OCR assessment in intact tissue samples requires specialized preparation techniques to maintain tissue viability while allowing sufficient oxygen diffusion [4]. For murine heart and lung tissues, multiple transversal cuts are made with a scalpel to create thin tissue samples that cover the bottom of a Seahorse Islet Plate well [4]. Samples of approximately 1 mm² for heart and 0.5 mm² for lung tissue (corresponding to 200 and 80 μg of protein, respectively) have been shown to provide reproducible results while maintaining tissue viability during the measurement period [4].

C. elegans Protocol: OCR measurement in the nematode C. elegans requires careful consideration of animal number, body size, measurement duration, and bacterial food source [6]. Using the Resipher system or similar platforms, synchronized day 1 adult animals are transferred to assay wells in M9 buffer, with typical measurements utilizing 10-30 animals per well [6]. The presence of bacteria must be carefully controlled or eliminated as they contribute significantly to background oxygen consumption [6].

This compound Mechanism of Action and Mitochondrial Targeting

This compound functions as a direct inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the mitochondrial electron transport chain [1]. This mechanism was confirmed through both cellular assays and biochemical studies using isolated mitochondria, which demonstrated that this compound specifically inhibits pyruvate/malate-driven respiratory activity in a manner identical to rotenone, a well-characterized complex I inhibitor [1].

The following diagram illustrates the molecular mechanism of this compound and its cellular consequences:

Mechanism of this compound action: this compound directly inhibits mitochondrial complex I, leading to reduced oxygen consumption, ATP depletion, and increased ROS generation, ultimately suppressing autophagy and promoting apoptosis.

Evaluation of this compound in an in vitro NADH-CoQ reductase assay using isolated mitochondria confirmed that it directly inhibits the NADH-CoQ reductase activity of complex I, similar to rotenone [1]. This inhibition disrupts the normal flow of electrons through the electron transport chain, reducing the proton gradient across the inner mitochondrial membrane and thereby decreasing ATP synthesis through oxidative phosphorylation [1]. The resulting bioenergetic crisis triggers multiple cellular responses including activation of compensatory metabolic pathways and ultimately can lead to apoptotic cell death under conditions of nutrient stress [1].

The discovery that this compound and other mitochondrial inhibitors targeting different respiratory complexes all produce similar autophagy inhibition phenotypes suggests that mitochondrial respiration itself is essential for autophagy regulation, rather than this being a specific property of complex I inhibition [1]. This highlights the fundamental importance of mitochondrial function in cellular catabolic processes and demonstrates how small molecules like this compound can serve as valuable tools for dissecting these complex metabolic relationships.

Research Applications and Integration in Drug Discovery

This compound represents an important example of how phenotypic screening approaches can identify novel chemical tools for investigating fundamental biological processes [1]. Its discovery followed a trajectory from initial phenotypic screening through target identification and mechanistic validation, providing a comprehensive characterization pathway for chemical biology probes [1]. The strong correlation between mitochondrial respiration inhibition and autophagy suppression observed with this compound and its analogues has helped establish the general principle that mitochondrial function is intrinsically linked to autophagy regulation [1].

The concept of pseudo-natural products exemplified by related pyrano-furo-pyridone (PFP) compounds demonstrates how fragment-based design strategies can yield novel chemotypes with specific bioactivities [7]. These compounds occupy areas of chemical space not covered by existing natural products but retain favorable physicochemical properties for biological activity, as evidenced by their NP-likeness scores and positioning in lead-like chemical space [7]. Similar to this compound, PFP pseudo-natural products were found to be structurally novel inhibitors of mitochondrial complex I, further validating this target for chemical probe development [7].

From a drug discovery perspective, mitochondrial complex I inhibitors have potential applications in several therapeutic areas, including cancer therapy where targeting metabolic dependencies of tumor cells represents a promising strategy [1]. However, the therapeutic window for such approaches may be narrow due to the essential nature of mitochondrial function in normal cells. The research use of this compound as a chemical probe continues to provide insights into the complex interplay between cellular energy status and degradative pathways, with implications for understanding various pathological conditions including cancer, neurodegenerative diseases, and metabolic disorders [1].

Conclusion

This compound serves as a prototypical example of how modern chemical biology approaches can yield valuable tools for investigating complex physiological processes. Its well-characterized mechanism as a mitochondrial complex I inhibitor, coupled with comprehensive profiling of its effects on autophagy and cellular metabolism, makes it an important reference compound in both mitochondrial and autophagy research. The strong structure-activity relationships observed with this compound analogues provide clear guidance for further chemical optimization and demonstrate the fundamental connection between mitochondrial electron transport function and autophagic regulation.

References

- 1. Discovery of the novel autophagy inhibitor this compound that ... [pmc.ncbi.nlm.nih.gov]

- 2. A practical guide for the analysis, standardization, and ... [pmc.ncbi.nlm.nih.gov]

- 3. Simple and inexpensive technique for measuring oxygen ... [jps.biomedcentral.com]

- 4. A New Strategy to Preserve and Assess Oxygen ... [mdpi.com]

- 5. High-throughput method for Oxygen Consumption Rate ... [bmcplantbiol.biomedcentral.com]

- 6. Guidelines for the measurement of oxygen consumption rate ... [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Phenotypic Profiling of Pyrano‐Furo ... [pmc.ncbi.nlm.nih.gov]

Aumitin structure-activity relationship SAR

Known Properties and Discovery of Aumitin

This compound was identified as a novel autophagy inhibitor through a phenotypic screening approach. The key findings from its discovery are summarized in the table below [1].

| Property | Description |

|---|---|

| Primary Activity | Inhibition of macroautophagy [1] |

| Molecular Target | Mitochondrial complex I (NADH:ubiquinone oxidoreductase) [1] |

| Biological Consequence | Inhibition of mitochondrial respiration, leading to disruption of cellular energy metabolism essential for autophagy [1] |

| Discovery Context | Identified as a tool compound to dissect metabolic pathways; study confirmed that autophagy inhibition is a general effect of various mitochondrial inhibitors [1] |

How to Proceed with SAR Studies for this compound

The absence of detailed SAR in the literature means that elucidating the structure-activity relationship for this compound would be a primary research endeavor. The following diagram outlines a potential workflow for this process, based on standard practices in medicinal chemistry [2] [3].

Figure 1: A proposed iterative workflow for establishing the structure-activity relationship (SAR) of this compound.

The key steps involved in this workflow would be:

Analogue Design: Systematically modify the this compound structure. This involves:

- Medicinal Chemistry Strategies: A common approach is to conduct a "scaffold pruning" study to identify the minimal pharmacophore, followed by a "SAR expansion" where different functional groups are introduced or altered [3]. This helps in understanding which parts of the molecule are critical for activity and which can be modified to improve properties.

- Computational Guidance: Using in silico methods to predict the activity of new molecules and prioritize which analogues to synthesize can greatly accelerate the process. It is crucial to define the "domain of applicability" for these models to understand the reliability of their predictions [2].

Synthesis and Purification: The designed analogues must be synthesized using organic chemistry methods. It is critical to confirm the identity and high purity (e.g., >95% by LC-MS and NMR) of all new compounds before biological testing [3].

Biological Testing: The synthesized analogues should be evaluated in relevant biological assays to quantify their activity. For this compound, this would include:

- Target-Based Assays: Directly measure the inhibition of mitochondrial complex I activity.

- Phenotypic Assays: Use unbiased, multiparametric assays like the "cell painting" assay, which was instrumental in this compound's discovery [1]. This can reveal if structural changes lead to "mechanism hopping" (unintended changes in the primary mechanism of action) or off-target effects, which is often indicated by an erratic SAR [3].

Suggestions for Further Research

Given the current lack of published SAR data, here are practical steps you could take to acquire the necessary information:

- Contact the Authors: Reach out to the corresponding authors of the primary research paper [1]. They are the most likely source of preliminary, unpublished SAR data.

- Patent Literature Search: Conduct a thorough search of patent databases. Patents often contain extensive SAR data years before it appears in journals [3].

- Commercial Compound Suppliers: Inquire with companies that specialize in bioactive small molecules or screening libraries. They may offer this compound or its analogues for research use, which can be a source of structural information.

References

In Vitro Evaluation of Beta-Lactam/Beta-Lactamase Inhibitor Combinations: An Application Note for Researchers

This document provides a standardized framework for the in vitro assessment of novel beta-lactam antibiotics combined with beta-lactamase inhibitors, based on contemporary methodologies and analyses of the antibacterial pipeline [1] [2].

Introduction

The discovery of penicillin in the 1940s, for which the Nobel Prize was awarded in 1945, revolutionized medicine [3]. However, the subsequent emergence and global spread of antimicrobial resistance (AMR), particularly through bacterial enzymes like beta-lactamases, now poses a severe threat to public health [3] [2]. Beta-lactamase inhibitors (BLIs), such as clavulanic acid, avibactam, vaborbactam, and relebactam, are crucial for restoring the efficacy of beta-lactam antibiotics against resistant pathogens [4] [1]. This application note details a comprehensive in vitro protocol to evaluate the potency and synergy of new beta-lactam/BLI combinations against multidrug-resistant bacteria.

Materials and Reagents

- Test Compounds: Prepare stock solutions of the beta-lactam antibiotic and the beta-lactamase inhibitor in an appropriate solvent (e.g., sterile water, DMSO). Aliquot and store at -80°C.

- Bacterial Strains: Use clinical isolates or reference strains from culture collections. The panel should include Gram-negative bacteria such as Enterobacterales (e.g., K. pneumoniae) and Pseudomonas aeruginosa, characterized for their resistance mechanisms:

- Extended-spectrum beta-lactamase (ESBL) producers

- Carbapenemase producers (e.g., KPC, NDM, OXA-48, VIM)

- AmpC beta-lactamase hyperproducers [1]

- Growth Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA), as standardized by the Clinical and Laboratory Standards Institute (CLSI).

- Specialized Media for AST: For testing cefiderocol, an iron-depleted cation-adjusted Mueller-Hinton broth is required [1].

- Equipment: Microplate incubator, spectrophotometer, automated broth microdilution systems, pipettes, and sterile consumables.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the reference standard for antimicrobial susceptibility testing (AST) due to its high reproducibility and accuracy, especially for challenging antibiotics like cefiderocol [1].

Workflow:

- Preparation: Dilute the beta-lactam antibiotic in a series of doubling concentrations in MHB across a 96-well microtiter plate.

- Combination: A fixed, sub-inhibitory concentration of the beta-lactamase inhibitor (e.g., 4 mg/L for avibactam) is added to each well containing the antibiotic [1].

- Inoculation: Inoculate each well with a standardized bacterial suspension adjusted to ~5 × 10⁵ CFU/mL.

- Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

- Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The diagram below illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Assay

While broth microdilution is the gold standard, disk diffusion offers a cost-effective screening alternative. It is highly sensitive to media composition, and validation is required [1].

Workflow:

- Inoculum Preparation: Adjust a bacterial suspension to the 0.5 McFarland standard.

- Lawn Culture: Evenly swab the suspension onto the surface of an MHA plate.

- Disk Application: Place antibiotic-impregnated disks on the agar. For synergy testing, a disk containing the beta-lactam/BLI combination can be compared to a disk with the beta-lactam alone.

- Incubation and Measurement: Incubate at 35°C for 16-18 hours. Measure the diameter of the inhibition zone around each disk.

Spectrophotometric Beta-Lactamase Inhibition Assay

This method directly measures the inhibitory activity of the BLI against purified beta-lactamase enzymes, as described in early studies of clavulanic acid [4].

Workflow:

- Reaction Setup: In a cuvette, mix a purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, KPC) with the inhibitor.

- Incubation: Allow the enzyme and inhibitor to pre-incubate for a fixed time (e.g., 10 minutes).

- Substrate Addition: Add a nitrocefin, a chromogenic cephalosporin that changes color upon hydrolysis.

- Kinetic Measurement: Immediately monitor the change in absorbance at 482 nm over time using a spectrophotometer. A reduction in the rate of hydrolysis indicates effective inhibition.

Data Analysis and Interpretation

Key Quantitative Parameters

The following parameters should be calculated and reported for a comprehensive analysis.

| Parameter | Description & Formula | Interpretation |

|---|---|---|

| MIC50/MIC90 | The minimum inhibitory concentration required to inhibit the growth of 50% or 90% of isolates, respectively. | Measures potency and establishes epidemiological cut-offs. |

| Fraction Inhibitory Concentration (FIC) Index | FIC Index = (MIC of drug A in combo/MIC of drug A alone) + (MIC of drug B in combo/MIC of drug B alone). | Defines synergy (FIC ≤0.5), additive effect (0.5< FIC ≤1), indifference (1< FIC ≤4), or antagonism (FIC >4). |

| Inhibition Zone Diameter | Diameter of the clear zone around an antibiotic disk, measured in millimeters. | Used with CLSI/FDA breakpoint tables to categorize isolates as Susceptible, Intermediate, or Resistant. |

Activity Profile Table

The activity of a new beta-lactam/BLI combination should be summarized against a panel of strains with defined resistance mechanisms. The table below provides a generalized profile based on newer agents like ceftazidime/avibactam and meropenem/vaborbactam [1].

| Antibacterial Spectrum / Resistance Mechanism | Expected Activity of New BLI Combination | Key Clinical Considerations |

|---|---|---|

| ESBL-Producing *Enterobacterales* | High | A primary indication for BL/BLI combinations. |

| KPC-Producing *Enterobacterales* | High | Agents like avibactam and vaborbactam are effective. |

| Metallo-β-Lactamase (MBL) Producers | None | A significant gap; combinations are ineffective unless the BLI is active against MBLs (e.g., aztreonam/avibactam) [1]. |

| OXA-48-like Producers | Variable | Avibactam-containing combinations are often active. |

| Acinetobacter baumannii | Limited | Not a reliable target for most new BL/BLI combinations [1]. |

| Pseudomonas aeruginosa | Moderate to High | Potency can vary significantly based on the specific BLI and the strain's other resistance mechanisms. |

Troubleshooting and Technical Notes

- Atypical Morphology in Disk Diffusion: Be aware of isolated colonies within the inhibition zone. Ignoring them can lead to false susceptibility, while over-interpreting can lead to false resistance. In such cases, confirm with broth microdilution [1].

- Handling the Area of Technical Uncertainty (ATU): When results fall into the ATU (e.g., for cefiderocol), the isolate should be reported as "uncategorizable," and a reference method like broth microdilution must be used for a definitive result [1].

- Quality Control: Implement routine QC using standard reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure the accuracy and precision of all test results.

Conclusion

With a fragile antibacterial research and development pipeline and only 5 of 90 agents in development targeting WHO "critical" priority pathogens, robust in vitro models are more critical than ever [2]. The protocols outlined here provide a foundational framework for efficiently profiling novel beta-lactam/BLI combinations, guiding their development, and ultimately helping to address the escalating AMR crisis.

References

- 1. Antibiotics, Volume 14, Issue 5 (May 2025) – 107 articles [mdpi.com]

- 2. WHO releases new reports on new tests and treatments in ... [who.int]

- 3. Now More Antibiotic Research is Needed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro sensitivity of amoxicillin/clavulanic acid (Augmentin) ... [pubmed.ncbi.nlm.nih.gov]

Aumitin autophagy assay concentration

Aumitin at a Glance

This compound is a diaminopyrimidine-based compound identified as an autophagy inhibitor. Its primary characterized activity is the dose-dependent inhibition of autophagy induced by both starvation and rapamycin treatment [1] [2]. The table below summarizes its key biological and physicochemical properties.

Table 1: Profile of this compound

| Property | Description |

|---|---|

| Bioactivity | Autophagy inhibitor; suppresses mitochondrial respiration by targeting Complex I [1] [2]. |

| Reported IC₅₀ | 0.12 μM (starvation-induced autophagy); 0.24 μM (rapamycin-induced autophagy) [1] [2]. |

| Molecular Weight | 429.90 g/mol [1] [2]. |

| Molecular Formula | C₂₄H₂₀ClN₅O [1] [2]. |

| CAS Number | 946293-78-3 [1] [2]. |

| Solubility | ~100 mg/mL (~232.61 mM) in DMSO [2]. Solubility in water is expected to be low. |

| Physical Form | White to off-white solid powder [2]. |

Experimental Protocols

The core activity of this compound has been established in assays measuring the inhibition of induced autophagy. The following protocols are adapted from the literature citing its use [1] [2].

Protocol 1: Inhibiting Starvation-Induced Autophagy

This protocol is suitable for experiments in various mammalian cell lines (e.g., HEK293T, HeLa, MEFs).

- Cell Preparation: Seed cells in complete growth medium and allow them to adhere and grow to 60-80% confluence.

- Starvation Induction: Replace the complete medium with starvation medium (e.g., EBSS, or a balanced salt solution without serum and amino acids).

- This compound Treatment: Concurrently with the medium change, treat cells with this compound. A range of concentrations from 0.05 μM to 1 μM is recommended, with 0.12 μM as a starting point for achieving half-maximal inhibition. The final concentration of the vehicle (DMSO) should be kept constant and below 0.1% (v/v) in all groups.

- Incubation: Incubate cells under these conditions for 2 to 6 hours at 37°C and 5% CO₂.

- Autophagy Analysis: Proceed with your chosen method to analyze autophagic activity (see Section 4.1 for validated methods).

Protocol 2: Inhibiting Rapamycin-Induced Autophagy

This protocol tests the inhibition of a chemically induced autophagic pathway.

- Cell Preparation: Seed cells in complete growth medium as in Protocol 1.

- Co-treatment: Treat cells with both an autophagy inducer and this compound. * Inducer: Use rapamycin at a typical working concentration of 100-200 nM. * Inhibitor: Use this compound at a range of 0.1 μM to 0.5 μM, with 0.24 μM as a reference IC₅₀ value.

- Incubation and Analysis: Incubate for 4 to 8 hours and then analyze autophagy.

Autophagy Assay Methods

To confirm the inhibitory effect of this compound, the following well-established autophagy assays are recommended. These methods can be applied to the samples generated from the protocols above.

Western Blot for LC3 Lipidation

This is one of the most common methods to monitor autophagy [3].

- Principle: Autophagy induction causes the cytosolic form of LC3 (LC3-I) to be lipidated to a phosphatidylethanolamine-conjugated form (LC3-II), which migrates faster on SDS-PAGE gels. An inhibitor like this compound should reduce the accumulation of LC3-II.

- Key Consideration: An increase in LC3-II can indicate either induction of autophagy or a block in the downstream degradation steps. To measure autophagic flux (the complete process), it is essential to perform the assay in the presence and absence of lysosomal inhibitors like bafilomycin A1 (Baf A1) or chloroquine [3] [4]. A true inhibitor will show lower LC3-II levels even with lysosomal inhibition.

Fluorescence Microscopy

This method visualizes autophagosome formation in cells [5] [6].

- Principle: Cells are transfected with a fluorescent protein (e.g., GFP) tagged to LC3. During autophagy, LC3 translocates to autophagosomal membranes, appearing as distinct puncta in the cytoplasm. This compound treatment should reduce the number of these puncta compared to induced-only controls.

- Workflow: The experimental workflow for this assay can be visualized as follows:

Flow Cytometry-Based Quantification

This method allows for the rapid, quantitative analysis of autophagic activity in a high-throughput format [5].

- Principle: A specialized protocol uses mild permeabilization to wash out soluble cytoplasmic GFP-LC3-I, leaving behind the membrane-associated GFP-LC3-II bound to autophagosomes. The retained fluorescence, measured by flow cytometry, correlates with autophagosome amount [5]. This compound treatment should decrease this signal.

- Advantage: This method is robust, sensitive, and suitable for screening applications, providing objective numerical data from a large number of cells [5].

Critical Considerations for Experimental Design

- Confirm Solubility and Prepare Stocks: this compound has high solubility in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO), aliquot it, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2].

- Include Essential Controls: Every experiment must include:

- Vehicle Control: Cells treated with DMSO only.

- Induction Control: Cells with autophagy induced (e.g., by starvation or rapamycin).

- Inhibition Control: Induced cells treated with a known autophagy inhibitor like this compound.

- Lysosomal Inhibition (for Flux): Cells treated with both an inducer and Baf A1, with and without this compound.

- Interpretation of LC3-II Data: As highlighted in the guidelines, an accumulation of LC3-II can be misleading. It is crucial to determine whether an increase is due to enhanced induction or blocked degradation. Using lysosomal inhibitors to measure flux is the definitive approach to confirm that a compound like this compound is genuinely inhibiting the formation of autophagosomes [3] [4].

- Off-Target Effects: Be aware that this compound also inhibits mitochondrial respiration by targeting Complex I [1] [2]. This off-target effect could indirectly influence cellular energy status and autophagy, so results should be interpreted with caution. Using multiple assays to monitor autophagy helps build a more conclusive case.

Troubleshooting Guide

Table 2: Common Issues and Solutions

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| No inhibitory effect | Concentration too low; incubation time too short. | Perform a dose-response curve (0.01-1 µM); extend treatment time. |

| High cell death | This compound concentration is toxic. | Reduce concentration; check cell viability (e.g., with MTT assay) after treatment. |

| High background in microscopy | Autofluorescence or non-specific staining. | Include untransfected controls to set background levels; optimize washing steps. |

| Weak LC3-II band on Western Blot | Insufficient induction of autophagy. | Confirm induction method is working; use a positive control (e.g., starved cells). |

| Inconsistent flow cytometry data | Inconsistent cell permeabilization. | Strictly adhere to permeabilization times and temperatures [5]. |

References

- 1. | this compound | TargetMol Autophagy [targetmol.com]

- 2. | this compound inhibitor | CAS# 946293-78-3 | InvivoChem autophagy [invivochem.com]

- 3. Assays to Monitor Autophagy Progression in Cell Cultures [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for the use and interpretation of assays for ... [pmc.ncbi.nlm.nih.gov]

- 5. An improved method for high-throughput quantification of ... [nature.com]

- 6. Activation of RIG-I-Mediated Antiviral Signaling Triggers ... [pmc.ncbi.nlm.nih.gov]

Aumitin: Application Notes for Researchers

Aumitin is a novel diaminopyrimidine-based compound identified as a potent autophagy inhibitor through phenotypic screening. It exerts its effect by inhibiting mitochondrial complex I (NADH-CoQ reductase), which disrupts cellular energy metabolism and subsequently blocks autophagic flux. This makes it a valuable chemical tool for studying the interconnection between mitochondrial function and autophagy [1] [2].

Key Characteristics

Quantitative Activity Profile of this compound

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in key biological assays, demonstrating its potency and primary mechanism of action.

| Assay Description | Cell Line(s) Used | Reported IC₅₀ Value |

|---|---|---|

| Starvation-Induced Autophagy Inhibition (measured by eGFP-LC3 accumulation) | MCF-7 (MCF7-LC3) | 0.12 ± 0.07 µM [1] [2] [3] |

| Rapamycin-Induced Autophagy Inhibition (measured by eGFP-LC3 accumulation) | MCF-7 (MCF7-LC3) | 0.24 ± 0.20 µM [1] [2] [3] |

| Mitochondrial Respiration Inhibition (measured by Oxygen Consumption Rate, OCR) | HeLa | 0.11 ± 0.21 µM [2] |

| Mitochondrial Respiration Inhibition (measured by Oxygen Consumption Rate, OCR) | MCF-7 | 0.44 ± 0.11 µM [2] |

| In Vitro NADH-CoQ Reductase Inhibition (direct complex I activity assay) | Isolated mitochondria | Similar to rotenone, a known complex I inhibitor [2] |

Detailed Experimental Protocols

Protocol 1: Inhibiting Autophagy in Cell-Based Assays

This protocol is adapted from the original phenotypic screening and validation experiments [1] [2].

1.1. Cell Culture and Autophagy Induction

- Cell Lines: MCF-7 cells stably expressing eGFP-LC3 (MCF7-LC3) are commonly used.

- Starvation-Induced Autophagy: Replace standard growth medium (e.g., MEM) with starvation medium, such as Earle's Balanced Salt Solution (EBSS).

- Rapamycin-Induced Autophagy: Treat cells with 100 nM rapamycin in standard growth medium (e.g., MEM).

1.2. This compound Treatment

- Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -80°C.

- During autophagy induction, treat cells with this compound across a dose-response curve (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same concentration, typically ≤0.1%).

- Incubate for 2-4 hours to observe the inhibitory effect.

1.3. Readout and Analysis

- Fluorescence Microscopy: Quantify the number of eGFP-LC3 puncta per cell. This compound treatment will cause a dose-dependent reduction in puncta formation.

- Western Blotting:

- Analyze LC3 lipidation: this compound reduces the conversion of LC3-I to the lipidated LC3-II form.

- Monitor p62/SQSTM1 degradation: this compound inhibits autophagic flux, leading to the accumulation of p62.

Protocol 2: Assessing Impact on Mitochondrial Respiration

This protocol utilizes the Seahorse XF Analyzer to directly measure this compound's effect on mitochondrial function in live cells [1] [2].

2.1. Cell Preparation

- Seed the desired cells (e.g., MCF-7 or HeLa) in a Seahorse XF96 cell culture microplate at an appropriate density (e.g., 20,000-40,000 cells per well) and culture for 24 hours.

2.2. Sensor Cartridge Calibration

- Hydrate the Seahorse XF96 sensor cartridge in XF Calibrant at 37°C in a non-CO₂ incubator overnight before the assay.

2.3. Assay Run

- Replace growth medium with Seahorse XF Base Medium, supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose (pH 7.4). Incubate for 45-60 minutes at 37°C without CO₂.

- Load this compound (or DMSO control) into the injection ports of the sensor cartridge. The standard assay utilizes sequential injections of:

- Port A: this compound at various concentrations.

- Port B: 1 µM oligomycin (ATP synthase inhibitor).

- Port C: 125 nM FCCP (mitochondrial uncoupler).

- Port D: A mixture of 1 µM rotenone (complex I inhibitor) and 1 µM antimycin A (complex III inhibitor).

- The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. This compound will cause a rapid, dose-dependent decrease in basal OCR and an increase in ECAR, indicating a shift from oxidative phosphorylation to glycolysis.

Protocol 3: Confirming Direct Complex I Inhibition

This assay confirms that this compound directly targets mitochondrial complex I, rather than affecting NADH supply [2].

3.1. Mitochondria Isolation

- Isolate mitochondria from mammalian cells or rodent liver using standard differential centrifugation techniques.

3.2. NADH-CoQ Reductase Activity Assay

- Use a commercially available complex I enzyme activity kit or establish a reaction system to monitor the oxidation of NADH to NAD⁺, which is accompanied by a decrease in absorbance at 340 nm.

- The reaction mixture typically contains isolated mitochondria, NADH, and coenzyme Q₁ (CoQ₁) as a substrate in an appropriate buffer.

- Initiate the reaction and monitor the kinetic change in absorbance. Add this compound (or rotenone as a positive control) to the reaction. Direct inhibition of complex I will result in a decreased rate of NADH oxidation.

Mechanism of Action and Workflow

The following diagram illustrates this compound's mechanism of action and its integration into a combined experimental workflow for characterizing autophagy inhibitors.

Key Considerations for Researchers

- Cytotoxicity and Apoptosis: this compound enhances starvation-induced cell death and induces apoptosis in starved cells, as measured by caspase 3/7 activation. This should be controlled for in autophagy survival assays [1].

- Specificity: this compound showed weak activity against only 2 out of 419 kinases screened (PI4KB and PI3KC2G), and selective inhibitors of these kinases did not mimic its autophagy effects, confirming that its primary mechanism is through complex I inhibition [1] [2].

- Structure-Activity Relationship (SAR): The strong correlation between a compound's potency in inhibiting mitochondrial respiration and its potency in inhibiting autophagy within the diaminopyrimidine series strongly supports a causal link between these two effects [2].

- Solubility and Storage: this compound is soluble in DMSO (up to 90 mg/mL or 209 mM). Stock solutions should be prepared in DMSO, aliquoted, and stored at -80°C. Avoid repeated freeze-thaw cycles [3].

References

Comprehensive Application Notes and Protocols for Aumitin in Autophagy Research

Introduction to Aumitin and Its Role in Autophagy Inhibition